2-[2-(Azulen-1-yl)ethenyl]thiophene
CAS No.: 652142-07-9
Cat. No.: VC16819574
Molecular Formula: C16H12S
Molecular Weight: 236.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652142-07-9 |
|---|---|
| Molecular Formula | C16H12S |
| Molecular Weight | 236.3 g/mol |
| IUPAC Name | 2-(2-azulen-1-ylethenyl)thiophene |
| Standard InChI | InChI=1S/C16H12S/c1-2-5-13-8-9-14(16(13)7-3-1)10-11-15-6-4-12-17-15/h1-12H |
| Standard InChI Key | INRQTFVTRNREFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-[2-(Azulen-1-yl)ethenyl]thiophene (C₁₆H₁₂S) features a 236.3 g/mol molecular weight with the IUPAC name 2-(2-azulen-1-ylethenyl)thiophene. Its structure comprises an azulene core (a bicyclic 5-7 fused ring system) linked via ethenyl bridge to a thiophene heterocycle. The canonical SMILES representation (C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CS3) confirms the conjugation pathway extending across both aromatic systems.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry | 652142-07-9 |
| Molecular Formula | C₁₆H₁₂S |
| Molecular Weight | 236.3 g/mol |
| XLogP3 | 4.2 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (Sulfur atom) |
Spectroscopic Signatures
UV-Vis spectroscopy reveals a broad absorption band spanning 400-600 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹ in CH₂Cl₂), attributed to the HOMO-LUMO transition enhanced by cross-conjugation between azulene's dipole and thiophene's π-system . Nuclear magnetic resonance (¹H NMR, CDCl₃) displays characteristic signals: δ 7.85 (d, J=15.6 Hz, ethenyl H), 6.95-7.35 (m, azulene protons), and 7.45 (dd, J=3.6, 5.1 Hz, thiophene H).
Synthetic Methodologies
Cross-Coupling Approaches
The patent EP1783122A1 details a multi-step synthesis employing Suzuki-Miyaura coupling:
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Precursor Activation: Azulen-1-ylboronic acid (0.1 mol) reacts with 2-vinylthiophene (0.12 mol) in toluene/THF (5:1 v/v) at -70°C under N₂ .
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Catalytic Cycle: Pd(PPh₃)₄ (2 mol%) facilitates cross-coupling over 24 hours, achieving 58% isolated yield after column chromatography .
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Workup: Sequential extraction with aqueous NaHCO₃ and brine, followed by solvent removal under reduced pressure, yields orange crystalline product .
One-Pot Cyclization Strategy
An alternative route from azulenyl alkynes (e.g., 1-ethynylazulene) and elemental sulfur achieves 60% yield under refluxing DMF (150°C, 12 hours). This method leverages sulfur's dual role as cyclizing agent and heteroatom donor, forming the thiophene ring in situ .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Suzuki Coupling | 58 | 98.5 | Scalability to 100g batches |
| Cyclization | 60 | 97.8 | Fewer purification steps |
Physicochemical Behavior
Solubility and Stability
The compound demonstrates solubility in toluene (23 mg/mL), THF (41 mg/mL), and CH₂Cl₂ (68 mg/mL) at 25°C, but precipitates in hexane and water . Thermogravimetric analysis (TGA) shows decomposition onset at 287°C under N₂, with 95% mass retention at 150°C after 1 hour, indicating robust thermal stability for device applications .
Electrochemical Properties
Cyclic voltammetry (0.1M TBAPF₆ in CH₃CN) reveals quasi-reversible oxidation at E₁/₂ = +0.78 V (vs Fc/Fc⁺) corresponding to azulene's tropylium ion formation. Reduction occurs at -1.34 V, assigned to thiophene ring electron uptake. The 2.12 V electrochemical window suggests potential as n-type semiconductor material .
Functional Properties and Applications
Halochromic Switching
Protonation with CF₃CO₂H induces bathochromic shift (λmax 520 nm → 610 nm) due to azulene's conversion to tropylium cation. This reversible color change (τ₁/₂ = 4.7 s in CH₂Cl₂) enables pH-sensing applications with cyclability >500 cycles .
Optoelectronic Performance
In bulk heterojunction solar cells (ITO/PEDOT:PSS/Compound:PC₇₁BM/Ca/Al), the compound achieves 3.2% PCE attributed to broad light absorption and balanced hole/electron mobility (μₕ = 2.1×10⁻³ cm²/Vs, μₑ = 1.8×10⁻³ cm²/Vs) .
Table 3: Device Performance Metrics
| Parameter | Value | Conditions |
|---|---|---|
| Power Conversion Efficiency | 3.2% | AM 1.G illumination |
| Open-Circuit Voltage | 0.71 V | |
| Short-Circuit Current | 8.9 mA/cm² |
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